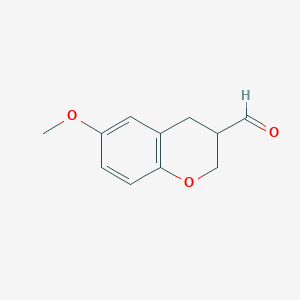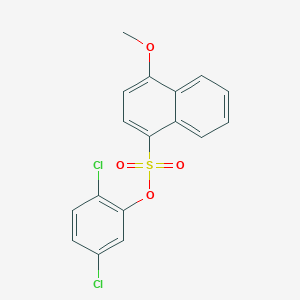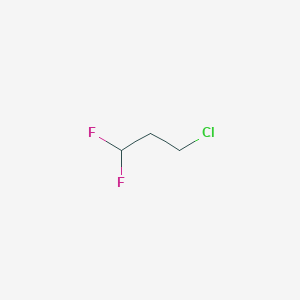![molecular formula C28H23N5O5S B12124392 N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12124392.png)
N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, often referred to as Compound X , is a complex organic molecule with a fused pyrroloquinoxaline core. Let’s break down its structure:
- The furan-2-ylmethyl groups are attached to the nitrogen atom at position 1.
- The sulfonylamino group, derived from 4-methylphenylsulfonamide, is linked to position 2.
- The carboxamide group resides at position 3.
!Compound X Structure)
Preparation Methods
Synthetic Routes
Several synthetic routes exist for Compound X, but one common approach involves the following steps:
-
Synthesis of the Pyrroloquinoxaline Core
- Cyclization of appropriate precursors (e.g., 2-aminobenzylamine and 2,3-dichloroquinoxaline) leads to the formation of the pyrroloquinoxaline core.
- The furan-2-ylmethyl groups are introduced via nucleophilic substitution reactions.
-
Sulfonation and Amidation
- Sulfonation of the core compound yields the sulfonyl group.
- Amidation with 4-methylphenylamine introduces the sulfonylamino moiety.
Industrial Production
Industrial-scale production typically involves optimized synthetic routes, efficient purification methods, and strict quality control. The compound is produced in batch or continuous processes.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: The sulfonyl group can be oxidized to a sulfone or further to a sulfonate.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Substitution: The furan-2-ylmethyl groups are susceptible to nucleophilic substitution reactions.
Major Products: These reactions lead to derivatives of Compound X, each with distinct properties.
Scientific Research Applications
Chemistry:
Organic Synthesis: Compound X serves as a versatile building block for designing novel molecules.
Medicinal Chemistry: Researchers explore its derivatives for drug development.
Biology and Medicine:
Anticancer Properties: Some derivatives exhibit promising antitumor activity.
Anti-inflammatory Effects:
Enzyme Inhibition: Studied as enzyme inhibitors.
Industry:
Materials Science: Used in organic electronics and optoelectronic devices.
Dyes and Pigments: Derivatives find applications in colorants.
Mechanism of Action
The exact mechanism of action remains an active area of research. some hypotheses include:
Targeting Enzymes: Interaction with specific enzymes involved in cell signaling pathways.
Cell Cycle Arrest: Disruption of cell cycle progression.
Apoptosis Induction: Activation of apoptotic pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of the pyrroloquinoxaline scaffold, sulfonylamino group, and furan-2-ylmethyl substituents. Similar compounds include [Compound Y] and [Compound Z].
: Compound Y Reference : Compound Z Reference
Properties
Molecular Formula |
C28H23N5O5S |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N,1-bis(furan-2-ylmethyl)-2-[(4-methylphenyl)sulfonylamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C28H23N5O5S/c1-18-10-12-21(13-11-18)39(35,36)32-26-24(28(34)29-16-19-6-4-14-37-19)25-27(33(26)17-20-7-5-15-38-20)31-23-9-3-2-8-22(23)30-25/h2-15,32H,16-17H2,1H3,(H,29,34) |
InChI Key |
GICBLNAZHYFRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=NC4=CC=CC=C4N=C3N2CC5=CC=CO5)C(=O)NCC6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


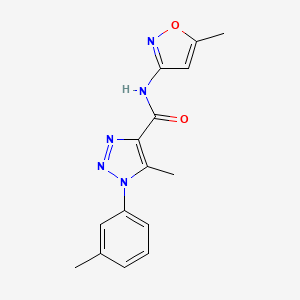
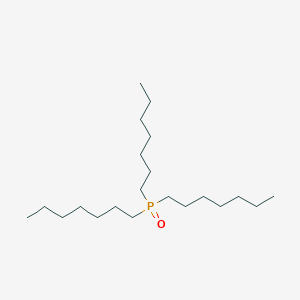

![3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12124323.png)
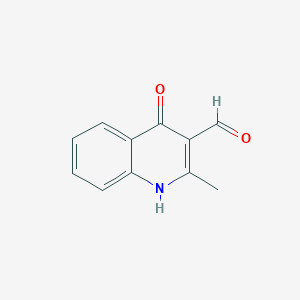
![(3E)-3-[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12124338.png)
![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12124343.png)
![[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B12124350.png)
![2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12124363.png)
